REACTION_CXSMILES
|
F[C:2]1[CH:7]=[C:6]([F:8])[CH:5]=[CH:4][C:3]=1[N+:9]([O-:11])=[O:10].[C:12]([O:17][CH2:18][CH3:19])(=[O:16])[CH:13]([CH3:15])[OH:14].C(=O)([O-])[O-].[K+].[K+]>O1CCOCC1>[F:8][C:6]1[CH:5]=[CH:4][C:3]([N+:9]([O-:11])=[O:10])=[C:2]([CH:7]=1)[O:14][CH:13]([CH3:15])[C:12]([O:17][CH2:18][CH3:19])=[O:16] |f:2.3.4|
|
Name
|
|
Quantity
|
16.9 g
|
Type
|
reactant
|
Smiles
|
FC1=C(C=CC(=C1)F)[N+](=O)[O-]
|
Name
|
|
Quantity
|
11.8 g
|
Type
|
reactant
|
Smiles
|
C(C(O)C)(=O)OCC
|
Name
|
|
Quantity
|
13.8 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
O1CCOCC1
|
Control Type
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UNSPECIFIED
|
Setpoint
|
95 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture is cooled to room temperature
|
Type
|
CUSTOM
|
Details
|
the inorganic solids removed by filtration
|
Type
|
CUSTOM
|
Details
|
the solvent removed under vacuum
|
Type
|
CUSTOM
|
Details
|
to afford a dark colored oil
|
Type
|
CUSTOM
|
Details
|
from which low boiling fractions are removed by distillation (bp., 79° C./0.5 mm)
|
Type
|
TEMPERATURE
|
Details
|
The pot residue is then cooled
|
Type
|
CUSTOM
|
Details
|
to afford 15.9 g of crude product, which
|
Type
|
CUSTOM
|
Details
|
is recrystallized from ligroin/acetone
|
Reaction Time |
1.5 h |
Name
|
|
Type
|
product
|
Smiles
|
FC=1C=CC(=C(OC(C(=O)OCC)C)C1)[N+](=O)[O-]
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |